molecular formula C13H11N3O5 B3089785 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1198787-23-3

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B3089785
CAS No.: 1198787-23-3
M. Wt: 289.24 g/mol
InChI Key: CSPWBOBHCQNLLW-UHFFFAOYSA-N
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Description

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring fused with an isoindolinone moiety, which is further substituted with a nitro group.

Scientific Research Applications

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 3-aminopiperidine-2,6-dione with a suitable isoindolinone derivative. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base. The reaction mixture is heated to around 50-55°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and its ability to modulate the expression of WIZ protein and fetal hemoglobin. This makes it a promising candidate for the treatment of certain blood disorders .

Properties

IUPAC Name

3-(6-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPWBOBHCQNLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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